1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system with a methanol substituent. It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). The molecular formula for this compound is C8H8N2O, and it is identified by the CAS number 1194869-43-6. The unique structural features of this compound contribute to its distinct chemical and biological properties, making it a valuable subject for scientific research.
The synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of pyrrole derivatives with suitable pyridine precursors under controlled conditions. This often requires specific catalysts and solvents to achieve high yields and purity.
The synthetic process may begin with the reaction of a pyridine derivative with a pyrrole precursor, followed by the introduction of the methanol group. Reaction conditions usually involve heating under reflux with appropriate solvents such as methanol or acetonitrile and may utilize catalysts like triethylsilane or tri-fluoroacetic acid to facilitate the reaction. Industrial production methods may employ continuous flow reactors and advanced purification techniques to ensure scalability and cost-effectiveness while maintaining high purity levels.
The molecular structure of 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- consists of a fused bicyclic system formed by a pyrrole ring and a pyridine ring, along with a hydroxymethyl substituent at position six of the pyridine ring.
1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound's properties for specific applications in medicinal chemistry.
The mechanism of action for 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- primarily involves its role as an inhibitor of FGFRs. By binding to the ATP-binding site of these receptors, the compound forms hydrogen bonds with key amino acid residues within the FGFRs. This interaction disrupts downstream signaling pathways essential for cell proliferation and survival.
Research indicates that FGFR inhibitors like this compound influence critical biochemical pathways such as:
These pathways are vital for cellular functions including DNA replication and apoptosis induction in cancer cells .
1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- is typically a solid at room temperature and may appear as a white to light yellow crystalline substance.
The compound exhibits notable stability under standard laboratory conditions but can undergo oxidation or reduction depending on the reagents used. Its solubility profile is influenced by the presence of the hydroxymethyl group, which enhances its interactions with biological targets.
The melting point and boiling point specifics are not universally documented but generally fall within typical ranges for similar heterocyclic compounds. Its purity can exceed 98% in commercial preparations .
1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- is primarily explored for its potential use as an FGFR inhibitor in cancer therapy. Its ability to modulate critical signaling pathways makes it a candidate for further development in targeted therapies aimed at various malignancies. Additionally, its unique structural characteristics may lead to novel applications in drug design and development within pharmacological research contexts.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: